molecular formula C25H29N5O2 B11020921 3-({trans-4-[(4-phenylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-1,2,3-benzotriazin-4(3H)-one

3-({trans-4-[(4-phenylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11020921
M. Wt: 431.5 g/mol
InChI Key: PMKWEFMDZGGEHB-UHFFFAOYSA-N
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Description

3-({trans-4-[(4-phenylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-1,2,3-benzotriazin-4(3H)-one: compound 6g , is a synthetic molecule designed as an acetylcholinesterase inhibitor (AChEI). Let’s explore its significance and applications.

Preparation Methods

Reaction Conditions:: Without precise details, we can speculate that the synthesis may involve cyclization, carbonylation, and piperazine functionalization. Researchers would optimize reaction conditions such as temperature, solvent, and catalysts to achieve high yields.

Industrial Production:: While industrial-scale production methods are not explicitly documented, laboratory-scale synthesis provides a starting point for potential scale-up. Further research and process development would be necessary for large-scale production.

Chemical Reactions Analysis

Reactions Undergone:: Compound 6g likely undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like chromates or peroxides may be employed.

    Reduction: Mild reducing agents such as sodium borohydride or lithium aluminum hydride could reduce functional groups.

    Substitution: Nucleophilic substitution reactions with piperazine derivatives may occur.

Major Products:: The specific products resulting from these reactions would depend on the reaction conditions. Isolated intermediates and final products would be characterized using spectroscopic techniques.

Scientific Research Applications

Chemistry:: Compound 6g’s potential applications in medicinal chemistry include its role as an AChEI. Researchers investigate its efficacy in treating Alzheimer’s disease by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels.

Biology and Medicine::

    Neuroprotection: Compound 6g’s ability to enhance cholinergic neurotransmission may have neuroprotective effects.

    Drug Development: It serves as a lead compound for developing novel AD drugs.

Industry:: While not directly used in industry, understanding its mechanism informs drug development processes.

Mechanism of Action

Molecular Targets:: Compound 6g selectively inhibits acetylcholinesterase (AChE), preventing the hydrolysis of acetylcholine. This inhibition increases acetylcholine levels, potentially improving cognitive function.

Pathways Involved:: The cholinergic deficiency hypothesis suggests that low ACh levels contribute to AD. By modulating AChE activity, compound 6g may mitigate cognitive decline.

Comparison with Similar Compounds

Uniqueness:: Compound 6g’s unique features lie in its structure and selective AChE inhibition. Further studies would compare it to existing AChEIs.

Similar Compounds:: While I don’t have specific names, other AChEIs like Donepezil, Rivastigmine, Galantamine, and Huperzine-A are commonly used in AD treatment .

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

3-[[4-(4-phenylpiperazine-1-carbonyl)cyclohexyl]methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C25H29N5O2/c31-24(29-16-14-28(15-17-29)21-6-2-1-3-7-21)20-12-10-19(11-13-20)18-30-25(32)22-8-4-5-9-23(22)26-27-30/h1-9,19-20H,10-18H2

InChI Key

PMKWEFMDZGGEHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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